(4-Bromo-3-methylbutyl)cyclopentane

Description

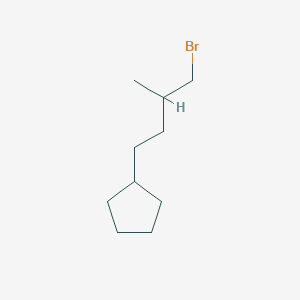

(4-Bromo-3-methylbutyl)cyclopentane is a brominated cyclopentane derivative characterized by a cyclopentane ring substituted with a 4-bromo-3-methylbutyl chain. Its molecular formula is C₁₀H₁₉Br, with a molecular weight of 219.16 g/mol. The compound’s structural features—cyclopentane’s ring strain and the brominated alkyl chain—influence its physical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

(4-bromo-3-methylbutyl)cyclopentane |

InChI |

InChI=1S/C10H19Br/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8H2,1H3 |

InChI Key |

JFMIYVSKZYCWOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1CCCC1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylbutyl)cyclopentane typically involves the bromination of 3-methylbutylcyclopentane. This can be achieved through the reaction of 3-methylbutylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of a continuous flow reactor where the bromination reaction is carried out under optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylbutyl)cyclopentane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of alcohols, nitriles, or amines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

(4-Bromo-3-methylbutyl)cyclopentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylbutyl)cyclopentane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products.

Comparison with Similar Compounds

Structural Analogs

Cyclopentane and Simple Derivatives

- Cyclopentane (C₅H₁₀): A volatile hydrocarbon with a boiling point of 49°C. However, its high flammability limits its applications .

- 1,3-Disubstituted Cyclopentanes: These derivatives, such as 1,3-dimethylcyclopentane, exhibit increased steric hindrance compared to monosubstituted analogs. Their reduced ring strain enhances thermal stability, making them suitable for polymer precursors .

Brominated Cyclopentane Derivatives

- (3S)-3-(4-Bromophenyl)cyclopentanone (C₁₁H₁₁BrO): Features a brominated aromatic substituent and a ketone group. The aromatic bromine enhances electrophilic substitution reactivity, while the ketone enables condensation reactions. This compound is used in asymmetric synthesis of pharmaceuticals .

Steroids and Triterpenoids

Steroids (e.g., cholesterol) contain a cyclopentane-perhydrophenanthrene core. While structurally distinct from (4-Bromo-3-methylbutyl)cyclopentane, their shared cyclopentane moiety highlights the versatility of this ring system in biological systems. Steroids’ rigid structure contrasts with the flexibility of the brominated alkyl chain in the target compound .

Physicochemical Properties

Key Observations :

- The brominated alkyl chain in this compound increases its molecular weight and boiling point compared to cyclopentane. Its polarity is intermediate due to the electronegative bromine, enabling solubility in both polar and nonpolar solvents.

- In contrast, (3S)-3-(4-Bromophenyl)cyclopentanone’s aromatic bromine and ketone group result in higher polarity and thermal stability, favoring use in precision synthesis .

Biological Activity

(4-Bromo-3-methylbutyl)cyclopentane is an organic compound with significant interest in various fields, particularly in medicinal and synthetic chemistry. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and potential applications.

- Molecular Formula: C10H19Br

- Molecular Weight: 219.16 g/mol

- IUPAC Name: this compound

- CAS Number: 1340500-54-0

| Property | Value |

|---|---|

| Molecular Formula | C10H19Br |

| Molecular Weight | 219.16 g/mol |

| Boiling Point | Not available |

| Density | Not available |

Synthesis and Reactivity

The synthesis of this compound typically involves the bromination of 3-methylbutylcyclopentane using bromine (Br2) in a solvent like carbon tetrachloride (CCl4) under controlled conditions to prevent over-bromination. This compound can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide or amines.

- Oxidation Reactions: It can be oxidized to form alcohols or ketones.

- Reduction Reactions: The bromine can be reduced to yield the corresponding hydrocarbon.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential interactions with biological systems. Key areas of study include:

Cytotoxicity and Cell Interaction

Studies have indicated that halogenated compounds, including those similar to this compound, can exhibit cytotoxic effects on various cell lines. For example, compounds with bromine substituents have been shown to modulate inflammatory responses and oxidative stress markers in human cell models .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the bromine atom plays a crucial role in its reactivity with biological macromolecules. The compound may interact with enzymes or receptors, potentially leading to changes in metabolic pathways or gene expression related to inflammation and cellular stress responses.

Case Studies

-

Inflammatory Response Modulation:

A study on similar brominated compounds demonstrated their ability to induce the expression of inflammatory markers such as COX-2 and IL-8 in macrophage cell lines. This suggests that this compound may also possess similar properties, warranting further investigation into its anti-inflammatory potential . -

Antioxidant Activity:

Research on halogenated organic compounds has shown that they can exhibit antioxidant properties by scavenging free radicals. This activity could be beneficial in therapeutic contexts where oxidative stress plays a role in disease progression.

Potential Applications

Given its unique structure and reactivity, this compound may find applications in:

- Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting inflammatory diseases or cancer.

- Chemical Synthesis: Serving as an intermediate in the production of more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.